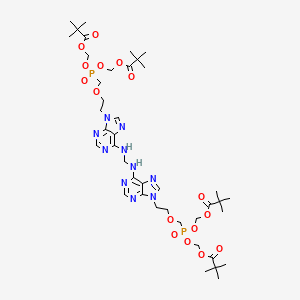

Adefovir Dipivoxil Dimer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adefovir dipivoxil is an oral prodrug of adefovir, a nucleotide analogue reverse transcriptase inhibitor approved for treating chronic hepatitis B virus (HBV) infections in adults. It demonstrates efficacy against both wild-type and lamivudine-resistant HBV strains . At the therapeutic dose of 10 mg/day, it improves histological liver outcomes, reduces serum HBV DNA levels, and normalizes alanine aminotransferase (ALT) concentrations. Resistance to adefovir dipivoxil develops slowly (1.6% after 96 weeks), with mutations like rtN236T retaining sensitivity to lamivudine . Its safety profile is favorable, though renal impairment (e.g., elevated serum creatinine) may occur in patients with pre-existing renal dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adefovir Dipivoxil Dimer involves the formaldehyde-catalyzed dimerization of the adenine ring in Adefovir Dipivoxil . This process can be optimized by adding insoluble carbonate salts to minimize dimerization in the solid state while not significantly influencing hydrolysis .

Industrial Production Methods: The industrial production of Adefovir Dipivoxil involves several key operations: compounding, granulation/drying, milling, final blending, and compression . These steps ensure the compound’s stability and bioavailability, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

Adefovir dipivoxil dimer is synthesized through sequential modifications of adefovir’s phosphate group. Key steps include:

Esterification and Alkylation

-

Pivaloyloxymethyl Group Introduction : The neutralization of adefovir’s negatively charged phosphate group involves esterification with pivaloyloxymethyl chloride. This step enhances lipid solubility for cellular uptake .

-

Alkylation of Adenine : Ethylene oxide reacts with adenine under sodium reagent catalysis, followed by alkylation with diethyl p-toluenesulfonyloxymethylphosphonate to form the phosphonomethyl ether linkage .

Chlorination and Final Esterification

-

Oxalyl Chloride-Mediated Chlorination : Adefovir monopivalate methyl ester undergoes chlorination using oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF). Reaction conditions involve an ice-salt bath (0–5°C) followed by room temperature .

Table 1: Reaction Conditions for Chlorination Step

| Parameter | Value |

|---|---|

| Substrate | Adefovir monopivalate methyl ester |

| Solvent | Dichlorloromethane |

| Catalyst | N,N-Dimethylformamide (DMF) |

| Reagent | Oxalyl chloride (1.47 g, 11.57 mmol) |

| Temperature | 0–5°C → 25°C |

| Reaction Time | 2 hours |

| TLC Monitoring | Dichloromethane:MeOH (8:1) |

Degradation Pathways

This compound undergoes two primary degradation mechanisms:

Hydrolysis of Pivaloyloxymethyl Groups

-

Acid/Base-Catalyzed Hydrolysis : The pivaloyloxymethyl ester groups hydrolyze in aqueous media, releasing pivalic acid. This reaction is accelerated in acidic conditions (pH < 4) or basic conditions (pH > 8) .

Formaldehyde-Catalyzed Dimerization

-

Mechanism : Formaldehyde acts as a crosslinking agent, facilitating nucleophilic attack between adenine N–H groups of two adefovir molecules. This results in a covalent dimer linked via N–H···N hydrogen bonds .

-

Kinetics : The dimerization rate increases with formaldehyde concentration and is suppressed by insoluble carbonates (e.g., MgCO₃), which neutralize acidic byproducts .

Table 2: Stabilizers and Their Impact on Degradation

| Stabilizer | Effect on Dimerization Rate | Mechanism |

|---|---|---|

| Magnesium Carbonate | ↓ 50% | Neutralizes pivalic acid |

| Calcium Carbonate | ↓ 45% | Buffers pH |

| Sodium Carbonate | ↑ 20% | Increases solution alkalinity |

Cocrystal Formation

This compound forms cocrystals with dicarboxylic acids (e.g., succinic acid) through hydrogen bonding:

-

Synthon Architecture : Two primary synthons are observed:

Table 3: Cocrystal Properties with Suberic Acid (SUB)

| Property | AD/SUB Cocrystal (1:1) |

|---|---|

| Hydrogen Bond Donors | 4 (2 from AD, 2 from SUB) |

| Solubility in Water | 2.5× increase vs. pure AD |

| Melting Point | 187°C (decomposition) |

Oxidation and Reduction Reactions

The adenine and phosphonate groups participate in redox reactions:

-

Oxidation : Treatment with KMnO₄/H₂O₂ oxidizes the adenine ring, forming 8-oxoadenine derivatives.

-

Reduction : LiAlH₄ reduces the phosphonate ester to a phosphinic acid, altering antiviral activity .

Stability in Solid-State Formulations

Scientific Research Applications

Adefovir Dipivoxil Dimer is a compound primarily used in scientific research, particularly for its antiviral properties and its mechanism of action against various DNA viruses . It is a dimeric form of Adefovir Dipivoxil, an antiviral medication used in the treatment of chronic Hepatitis B Virus infections. The compound consists of two Adefovir Dipivoxil molecules connected through hydrogen bonds between the adenine rings.

Scientific Research Applications

- Antiviral Research: this compound exhibits antiviral activity against various DNA viruses. Its mechanism involves interfering with the viral reverse transcriptase enzyme, which is crucial for the virus to convert its RNA into DNA, a necessary step for viral replication. By inhibiting this enzyme, this compound prevents the virus from multiplying within the host cell. Researchers use this knowledge to develop new antiviral drugs with improved efficacy and potentially fewer side effects.

- Hepatitis B Virus (HBV) Studies: Adefovir Dipivoxil is effective against the hepatitis B virus . Studies have shown that treatment with Adefovir Dipivoxil leads to improvements in liver histology in patients with chronic HBV infection . It also results in a median reduction in HBV DNA levels .

- Medullary Thyroid Cancer Research: Adefovir dipivoxil has been investigated as a therapeutic candidate for medullary thyroid cancer (MTC) using xenograft models . Studies involved injecting the TT cell line subcutaneously into mice to monitor tumor growth and assess the effectiveness of adefovir dipivoxil treatment in vivo .

Drug Interactions and Biological Systems

This compound interacts with various drugs and biological systems:

- It is a substrate for human organic anion transporter 1 (hOAT1) and likely interacts with other related transporters.

- It shows potential interactions with drugs metabolized by cytochrome P450 enzymes.

- Adefovir Dipivoxil may interact with other antiviral agents, potentially leading to synergistic or antagonistic effects.

Mechanism of Action

Adefovir Dipivoxil Dimer exerts its effects by blocking reverse transcriptase, an enzyme crucial for the hepatitis B virus to reproduce in the body . The compound is converted into its active form, Adefovir Diphosphate, which competes with deoxyadenosine 5’ triphosphate for incorporation into viral DNA, resulting in viral DNA chain termination . This mechanism effectively inhibits viral replication and reduces the viral load in infected individuals.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Adefovir dipivoxil is evaluated against other HBV therapeutics, including lamivudine, entecavir, tenofovir, and telbivudine, based on efficacy, resistance, and safety.

Efficacy Comparison

Table 1: Efficacy Metrics in Clinical Trials

Key Findings :

- Adefovir dipivoxil shows moderate HBV DNA suppression (3.52–4.76 log₁₀) compared to entecavir (5.0–6.9 log₁₀) and tenofovir (5.2–6.2 log₁₀) .

- In lamivudine-resistant patients, adefovir dipivoxil reduces HBV DNA by 2.45 log₁₀ at 16 weeks, surpassing lamivudine monotherapy (−0.07 log₁₀) .

- HBeAg seroconversion rates (12–14%) are lower than lamivudine (16–21%) but comparable to entecavir and tenofovir .

Resistance Profiles

Table 2: Resistance Mutations and Cross-Resistance

Key Findings :

- Adefovir dipivoxil resistance (1.6% at 96 weeks) is markedly lower than lamivudine (20–30% at 1 year) .

Table 3: Adverse Event Profiles

Key Findings :

- Adefovir dipivoxil and tenofovir share renal toxicity risks, but adefovir’s 10 mg dose minimizes this .

- Lamivudine has fewer renal effects but higher hepatotoxicity in decompensated cirrhosis .

Combination Therapy Comparisons

Adefovir dipivoxil is studied in combination with lamivudine for lamivudine-resistant HBV:

- Virologic Response: Adding adefovir to lamivudine reduces HBV DNA by 2.45 log₁₀ at 16 weeks, comparable to adefovir monotherapy .

- Clinical Outcomes: In decompensated liver disease, adefovir monotherapy achieves 83% undetectable HBV DNA at 24 weeks, similar to adefovir/lamivudine combinations (86%) .

Pharmacokinetic and Mechanistic Insights

Biological Activity

Adefovir dipivoxil dimer is a prodrug of adefovir, primarily recognized for its antiviral properties against hepatitis B virus (HBV) and other viral infections. This article explores the biological activity of this compound, emphasizing its mechanisms, efficacy in clinical studies, and structural characteristics.

Adefovir dipivoxil is an acyclic nucleoside phosphonate that is converted intracellularly into adefovir, which then undergoes phosphorylation to form adefovir diphosphate. This active metabolite serves as a competitive inhibitor of viral DNA polymerases, including those from HBV and other viruses such as HIV. The incorporation of adefovir diphosphate into viral DNA leads to chain termination, effectively inhibiting viral replication.

Key Structural Features:

- Molecular Formula: C_{20}H_{30}N_{5}O_{7}P

- Mechanism: Adefovir diphosphate mimics deoxyadenosine triphosphate (dATP), integrating into the viral DNA strand and terminating elongation.

Efficacy in Clinical Studies

Adefovir dipivoxil has been extensively studied for its effectiveness in treating chronic HBV infections. Here are some significant findings from clinical trials:

Biological Activity and Pharmacokinetics

The biological activity of adefovir dipivoxil is characterized by its potent antiviral effects against various strains of HBV, including those resistant to lamivudine. The pharmacokinetics reveal that adefovir exhibits an intracellular half-life of 12 to 36 hours in activated lymphocytes, allowing for sustained antiviral action.

Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed after oral administration.

- Half-life: Approximately 7 hours.

- Excretion: Primarily through renal pathways, necessitating dosage adjustments in patients with renal impairment .

Case Studies Highlighting Efficacy

- Case Study: Chronic Hepatitis B Treatment

- Long-term Management Post-Liver Transplantation

Safety Profile and Adverse Effects

The safety profile of adefovir dipivoxil is generally favorable, with most studies indicating comparable rates of adverse events between treatment and placebo groups. Notably, renal function was closely monitored, revealing no significant increases in serum creatinine or phosphorus levels among treated patients.

Common Adverse Effects:

- Mild gastrointestinal symptoms

- Headaches

- Fatigue

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating the antiviral efficacy of Adefovir Dipivoxil in HBV-infected patients?

- Methodological Answer: Randomized, double-blind, placebo-controlled trials are the gold standard. For example, in HBeAg-negative patients, a 48-week study with histologic improvement as the primary endpoint demonstrated efficacy (64% vs. 33% in placebo) alongside HBV DNA suppression (51% vs. 0%) . Similar designs apply to HBeAg-positive cohorts, where 10 mg/day dosing showed histologic improvement (53% vs. 25%) and reduced HBV DNA by 3.52 log copies/mL . Use validated PCR assays for HBV DNA quantification and liver biopsies for histologic scoring.

Q. How do pharmacokinetic (PK) parameters of Adefovir Dipivoxil inform dosing regimens?

- Methodological Answer: Adefovir Dipivoxil is a prodrug rapidly hydrolyzed to adefovir. PK studies should measure plasma concentrations post-oral administration, focusing on bioavailability, renal clearance (CL), and volume of distribution (V). Note discrepancies in reported CL (e.g., 0.37 L/h/kg vs. 1.00 L/h/kg in conflicting studies) due to analytical errors in distinguishing prodrug vs. active metabolite . Use population PK modeling to account for renal function variability, especially in patients with impaired creatinine clearance.

Q. What are the validated methods to assess HBV resistance mutations during Adefovir Dipivoxil therapy?

- Methodological Answer: Direct sequencing or line-probe assays for HBV polymerase gene mutations (e.g., rtN236T, rtA181V). In clinical trials, no resistance mutations were detected at 48 weeks, but long-term studies (up to 240 weeks) reported cumulative resistance rates of 20% . Pair genotypic testing with phenotypic assays (e.g., in vitro IC50 shifts) to confirm reduced drug susceptibility.

Advanced Research Questions

Q. How can contradictory PK data for Adefovir Dipivoxil be resolved in meta-analyses?

- Methodological Answer: Apply sensitivity analysis to exclude studies with methodological flaws (e.g., misidentification of adefovir dipivoxil vs. adefovir in plasma assays). For instance, Huang et al. (2003) erroneously reported higher CL and V due to incorrect metabolite measurement . Use standardized LC-MS/MS protocols to differentiate prodrug and active metabolite concentrations.

Q. What strategies optimize Adefovir Dipivoxil’s stability and bioavailability in formulation research?

- Methodological Answer: Cocrystallization with saccharin enhances dissolution rates by 2.5-fold and stability under accelerated conditions (40°C/75% RH). Characterize cocrystals via PXRD, DSC, and dissolution testing in biorelevant media (e.g., pH 6.8 buffer). Stability studies should monitor degradation products (e.g., free adefovir) over 6–12 months .

Q. How does long-term Adefovir Dipivoxil therapy impact hepatic fibrosis progression in HBeAg-negative patients?

- Methodological Answer: Longitudinal studies (up to 240 weeks) using Ishak fibrosis scores show improvement in 71% of patients. Design trials with serial liver biopsies or non-invasive markers (e.g., FibroScan) at baseline, 48 weeks, and annually thereafter. Adjust for confounding factors like concurrent lamivudine use, which increases resistance risk (OR = 5.493) .

Q. What mechanisms underlie the differential efficacy of Adefovir Dipivoxil vs. Tenofovir in HBV treatment?

- Methodological Answer: Comparative trials (NCT00116805) reveal Tenofovir’s superior HBV DNA suppression (93% vs. 63% in HBeAg-negative patients) due to higher intracellular activation to its diphosphate form. Use in vitro HBV-infected hepatocyte models to quantify drug-triphosphate levels and inhibition of viral polymerase .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting renal toxicity rates for Adefovir Dipivoxil?

- Methodological Answer: Toxicity varies by population and duration. In HIV trials (120 mg/day), 17% developed proximal renal tubular dysfunction (PRTD) at 12 months vs. 0.4% in placebo . In HBV studies (10 mg/day), only 3% had creatinine elevations after 240 weeks . Mitigate risk by monitoring creatinine clearance monthly and avoiding concurrent nephrotoxic agents.

Q. How do regional genetic variations in HBV strains influence resistance to Adefovir Dipivoxil?

- Methodological Answer: Asian cohorts (e.g., Xuzhou, China) show higher resistance rates with lamivudine + adefovir regimens (OR = 5.493) due to preexisting rtM204V/I mutations. Use next-gen sequencing to detect low-frequency variants (<1% of quasispecies) and correlate with phenotypic resistance in clinical isolates .

Q. Research Design Tables

Table 1. Key Clinical Endpoints in Adefovir Dipivoxil Trials

| Endpoint | HBeAg-Negative (48 Weeks) | HBeAg-Positive (48 Weeks) | Long-Term (240 Weeks) |

|---|---|---|---|

| Histologic Improvement | 64% | 53% | 83% |

| HBV DNA <400 copies/mL | 51% | 21% | 67% |

| ALT Normalization | 72% | 48% | 69% |

| Resistance Mutations | 0% | 0% | 20% |

Table 2. Recommended Analytical Methods for PK/PD Studies

| Parameter | Method | Pitfalls to Avoid |

|---|---|---|

| Prodrug vs. Metabolite | LC-MS/MS with MRM | Cross-reactivity in immunoassays |

| Renal Clearance | Population PK modeling | Misclassification of renal function |

| Resistance Genotyping | Deep sequencing (Illumina) | Sampling bias in quasispecies |

Properties

Molecular Formula |

C41H64N10O16P2 |

|---|---|

Molecular Weight |

1015.0 g/mol |

IUPAC Name |

[2-[6-[[[9-[2-[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethoxy]ethyl]purin-6-yl]amino]methylamino]purin-9-yl]ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C41H64N10O16P2/c1-38(2,3)34(52)60-22-64-68(56,65-23-61-35(53)39(4,5)6)26-58-15-13-50-20-48-28-30(44-18-46-32(28)50)42-17-43-31-29-33(47-19-45-31)51(21-49-29)14-16-59-27-69(57,66-24-62-36(54)40(7,8)9)67-25-63-37(55)41(10,11)12/h18-21H,13-17,22-27H2,1-12H3,(H,42,44,46)(H,43,45,47) |

InChI Key |

IJYGMHSBJFNXBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CCOCP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.